

# HSD17B13 Enzyme Kinetics and Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and has garnered significant attention as a therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the potential of HSD17B13 inhibition as a therapeutic strategy.[5] This technical guide provides a comprehensive overview of the enzyme kinetics, known inhibitors, and relevant experimental protocols for HSD17B13.

### **Enzyme Kinetics**

HSD17B13 catalyzes the NAD+-dependent oxidation of several substrates, including steroids, retinoids, and bioactive lipids.[1][2] The enzymatic activity is crucial for its role in liver pathophysiology.

### **Substrates and Products**

HSD17B13 has been shown to metabolize a range of endogenous compounds. The primary substrates and their corresponding products are summarized below:



| Substrate         | Product               |
|-------------------|-----------------------|
| 17β-estradiol     | Estrone               |
| All-trans-retinol | All-trans-retinal     |
| Leukotriene B4    | 12-oxo-Leukotriene B4 |

#### **Kinetic Parameters**

Detailed kinetic parameters for all substrates of HSD17B13 are not exhaustively characterized in publicly available literature. However, kinetic constants for  $17\beta$ -estradiol have been reported.

| Substrate         | Km           | Vmax                | kcat         | kcat/Km      |
|-------------------|--------------|---------------------|--------------|--------------|
| 17β-estradiol     | 6.08 μΜ      | 0.94<br>nmol/min/mg | -            | -            |
| All-trans-retinol | Not Reported | Not Reported        | Not Reported | Not Reported |
| Leukotriene B4    | Not Reported | Not Reported        | Not Reported | Not Reported |

Note: kcat and kcat/Km values are not currently available in the reviewed literature.

### **HSD17B13** Inhibition

The development of small molecule inhibitors targeting HSD17B13 is an active area of research for the treatment of liver diseases. Several potent inhibitors have been identified and characterized.

### **Known Inhibitors**

A summary of selected HSD17B13 inhibitors with their reported potencies is provided below.



| Inhibitor                                  | Target            | IC50                                    | Ki           | Mechanism of Action                        |
|--------------------------------------------|-------------------|-----------------------------------------|--------------|--------------------------------------------|
| BI-3231                                    | Human<br>HSD17B13 | 1 nM                                    | 0.7 nM       | Uncompetitive<br>(with respect to<br>NAD+) |
| Mouse<br>HSD17B13                          | 13 nM             | -                                       |              |                                            |
| EP-036332                                  | Human<br>HSD17B13 | 14 nM                                   | Not Reported | Not Reported                               |
| Mouse<br>HSD17B13                          | 2.5 nM            | Not Reported                            |              |                                            |
| EP-040081                                  | Human<br>HSD17B13 | 79 nM                                   | Not Reported | Not Reported                               |
| Mouse<br>HSD17B13                          | 74 nM             | Not Reported                            |              |                                            |
| HSD17B13-IN-<br>23                         | Human<br>HSD17B13 | < 0.1 µM<br>(estradiol as<br>substrate) | Not Reported | Not Reported                               |
| < 1 µM<br>(Leukotriene B4<br>as substrate) |                   |                                         |              |                                            |
| HSD17B13-IN-<br>31                         | Human<br>HSD17B13 | < 0.1 µM<br>(estradiol as<br>substrate) | Not Reported | Not Reported                               |
| < 1 µM<br>(Leukotriene B4<br>as substrate) |                   |                                         |              |                                            |

Note: The mechanism of inhibition for several compounds has not been publicly disclosed.

## **Signaling Pathways Involving HSD17B13**



HSD17B13 is implicated in several key signaling pathways within the liver, contributing to lipid metabolism and the progression of liver fibrosis.

### **LXRα/SREBP-1c Signaling Pathway**

The expression of HSD17B13 is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5] This pathway is central to the control of lipogenesis.



















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HSD17B13 Enzyme Kinetics and Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363218#hsd17b13-enzyme-kinetics-and-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com